1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene
Description
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (bromo), 2 (fluoromethyl), 4 (fluoro), and 6 (nitro). The combination of electron-withdrawing groups (Br, F, NO₂) and the fluoromethyl (CH₂F) moiety makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-5-fluoro-1-(fluoromethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-7-4(3-9)1-5(10)2-6(7)11(12)13/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKWDPGOOWDLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CF)Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of fluorobenzene derivatives in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve efficient production .
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Pharmaceuticals
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique functional groups allow it to participate in various chemical reactions, making it suitable for developing drugs targeting diseases such as cancer and bacterial infections. The presence of fluorine enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for bioavailability.
Materials Science
In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of halogen atoms can improve the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications.
Chemical Research
As a building block in organic synthesis, this compound enables researchers to explore new reaction mechanisms and develop novel compounds. Its ability to undergo substitution and reduction reactions makes it a versatile reagent in laboratory settings.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of fluorinated nitroaromatic compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific enzymes involved in cancer progression, highlighting their potential as therapeutic agents.
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of similar fluorinated compounds demonstrated that they possess notable activity against resistant bacterial strains. The introduction of fluorine atoms was found to enhance membrane permeability, facilitating better penetration into bacterial cells. This suggests a promising application for this compound in treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene involves its interaction with specific molecular targets. In pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities but differ in substituent positions or functional groups:
Physical and Chemical Properties
- Polarity and Solubility : The fluoromethyl group in the target compound increases polarity compared to methyl analogs (e.g., 452-63-1), enhancing solubility in polar solvents .
- Density : 1-Bromo-2-fluoro-4-nitrobenzene has a density of 1.808 g/cm³ , while fluoromethyl-substituted analogs are expected to have higher densities due to increased molecular weight.
- Reactivity : The nitro group at position 6 in the target compound strongly deactivates the ring, directing electrophilic substitution to position 5 (meta to nitro). In contrast, 2-Bromo-4-fluoro-1-nitrobenzene (700-36-7) directs substitutions to position 3 or 5 due to nitro at position 1 .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s fluoromethyl group enables selective fluorination in nucleophilic aromatic substitution, a trend observed in modern agrochemical research .
- Regioselectivity : Studies on 1-Bromo-2-fluoro-4-nitrobenzene (185331-69-5) reveal that nitro positioning significantly alters reaction pathways, with meta-substitution dominating over para .
Biological Activity
1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of multiple halogen atoms and a nitro group, suggests potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of bromine and fluorine atoms contributes to the compound's lipophilicity and metabolic stability, factors that are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in metabolic processes.
- Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that affect cell proliferation and apoptosis.
- Nucleic Acid Interaction : The nitro group may facilitate interactions with DNA or RNA, potentially leading to mutagenic or cytotoxic effects.
Toxicity Profile
A comprehensive understanding of the toxicity associated with this compound is essential for evaluating its safety for use in research and potential therapeutic applications.
Acute Toxicity Studies
Acute toxicity studies reveal important insights into the compound's safety profile:
| Study Type | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
|---|---|---|---|---|
| Oral Lethality Study | Gavage | 1000 - 5000 | Tremors, weight loss, mortality | NTP (2005) |
| Inhalation Toxicity Study | Whole-body exposure | 7.1 - 26 mg/L | Lethargy, tremors, respiratory distress | Haskell Laboratories (1985a) |
The median lethal dose (LD50) was found to be approximately 2700 mg/kg for oral administration, indicating moderate acute toxicity .
Case Studies and Research Findings
Recent studies have explored the biological implications of fluorinated compounds similar to this compound. For instance:
- Histone Deacetylase Inhibition : Research has indicated that fluorinated derivatives can enhance the potency of histone deacetylase inhibitors (HDACis), which are crucial in cancer therapy . This suggests that the fluorination pattern in compounds like this compound could lead to improved therapeutic efficacy.
- Cytotoxicity Against Cancer Cells : Studies have shown that fluorinated compounds exhibit selective cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry:
- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new pharmaceuticals targeting metabolic disorders or cancers.
- Chemical Probes : The compound can serve as a chemical probe in biochemical assays to study specific biological pathways.
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for 1-Bromo-4-fluoro-2-fluoromethyl-6-nitrobenzene?
Answer:
The compound contains a bromine atom at position 1, fluorine at position 4, a fluoromethyl group at position 2, and a nitro group at position 6 on the benzene ring. Key characterization methods include:
- NMR Spectroscopy : and NMR to identify substituent positions and coupling patterns. For example, fluoromethyl groups () show distinct splitting in NMR due to coupling with fluorine .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected molecular ion [M] at m/z ≈ 280–300 range) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Nitro groups () exhibit strong absorption bands near 1520 cm and 1350 cm .
Basic: What are common synthetic routes for preparing this compound?
Answer:
Synthesis typically involves sequential functionalization of a benzene derivative:
Nitration : Introduce the nitro group early due to its strong meta-directing effects. For example, nitration of 1-bromo-4-fluorobenzene derivatives under controlled conditions (e.g., ) .
Bromination/Fluorination : Electrophilic bromination (using ) and fluorination (via or ) to install halogen substituents .
Fluoromethylation : A fluoromethyl group () can be introduced via radical substitution or nucleophilic displacement (e.g., using in the presence of a base) .
Advanced: How can researchers optimize the yield of this compound in multistep syntheses?
Answer:
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during nitration to minimize byproducts like dinitro derivatives .
- Catalyst Selection : Use Lewis acids (e.g., ) for regioselective bromination, avoiding over-halogenation .
- Purification Techniques : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate intermediates. Purity validation via GC (>97% purity) or HPLC is critical .
- Reaction Monitoring : In-line FTIR or TLC to track intermediate formation and adjust reaction times .
Advanced: What strategies address contradictions in spectroscopic data interpretation for this compound?
Answer:
Contradictions (e.g., unexpected coupling in NMR or MS fragmentation anomalies) require:
- Cross-Validation : Combine NMR and DEPT-135 to confirm carbon environments. For fluorine-containing compounds, - coupling constants help resolve ambiguities .
- Isotopic Labeling : Use deuterated solvents or -labeled nitro groups to isolate specific signals .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Safety: What precautions are necessary when handling this compound?
Answer:
Due to its reactive substituents (bromine, nitro groups):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
- Storage : Store in airtight containers at 2–8°C, away from reducing agents or heat sources to prevent decomposition .
- Waste Disposal : Neutralize nitro-containing waste with alkaline solutions (e.g., ) before disposal .
Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in substitution reactions?
Answer:
The nitro group () deactivates the benzene ring, directing incoming electrophiles to meta positions. However, in the presence of fluoromethyl () and bromine substituents:
- Competitive Directing Effects : Bromine (ortho/para-directing) and nitro (meta-directing) groups create regiochemical complexity. For example, nucleophilic aromatic substitution favors positions activated by adjacent electron-withdrawing groups .
- Kinetic vs. Thermodynamic Control : Reaction conditions (temperature, solvent polarity) determine whether meta- or para-substituted products dominate. Kinetic studies using DMSO as a solvent show faster meta-substitution .
Advanced: What are the challenges in achieving high regioselectivity during fluoromethylation?
Answer:
Fluoromethylation () is challenging due to:
- Radical Recombination : Uncontrolled radical pathways (e.g., using and AIBN) lead to multiple substitution sites. Optimize initiator concentration and reaction time to minimize side products .
- Steric Hindrance : Bulky substituents (e.g., nitro groups) limit access to desired positions. Use smaller fluoromethyl sources (e.g., ) or microwave-assisted synthesis to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
